4-(Triethoxysilyl)butanoic acid

Biosensor surface chemistry Antibody immobilization TiO₂ self‑assembled monolayers

4-(Triethoxysilyl)butanoic acid (TESBA) is an organosilane coupling agent featuring a carboxylic acid moiety tethered via a four‑carbon alkyl chain to a triethoxysilyl anchor. This bifunctional architecture enables covalent grafting to hydroxylated inorganic substrates through siloxane bond formation while presenting a terminal carboxyl group for subsequent bioconjugation or electrostatic interactions.

Molecular Formula C10H22O5Si
Molecular Weight 250.36 g/mol
CAS No. 68896-01-5
Cat. No. B3042981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Triethoxysilyl)butanoic acid
CAS68896-01-5
Molecular FormulaC10H22O5Si
Molecular Weight250.36 g/mol
Structural Identifiers
SMILESCCO[Si](CCCC(=O)O)(OCC)OCC
InChIInChI=1S/C10H22O5Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-10(11)12/h4-9H2,1-3H3,(H,11,12)
InChIKeyMLTLWTJERLVODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Triethoxysilyl)butanoic Acid (CAS 68896-01-5): Core Properties and Strategic Procurement Context


4-(Triethoxysilyl)butanoic acid (TESBA) is an organosilane coupling agent featuring a carboxylic acid moiety tethered via a four‑carbon alkyl chain to a triethoxysilyl anchor [1]. This bifunctional architecture enables covalent grafting to hydroxylated inorganic substrates through siloxane bond formation while presenting a terminal carboxyl group for subsequent bioconjugation or electrostatic interactions [2]. With a molecular formula of C₁₀H₂₂O₅Si and a molecular weight of 250.36 g/mol, TESBA is commercially available at purities typically ≥95–98%, making it a viable candidate for applications requiring precise surface carboxylation without additional spacer chemistry .

Why 4-(Triethoxysilyl)butanoic Acid Cannot Be Interchanged with Generic Carboxy‑ or Amino‑Silanes: Key Differentiators


Carboxyl‑terminated silanes are not a uniform commodity; the length and flexibility of the spacer arm profoundly influence grafting density, orientation of immobilized biomolecules, and subsequent assay performance [1]. Unlike shorter‑chain analogs such as carboxyethylsilanetriol, which may restrict accessibility to surface‑bound ligands, the butanoic acid linker in TESBA provides a favorable balance between monolayer packing and steric freedom . Furthermore, when compared to the widely adopted two‑step approach—amination with APTES followed by glutaraldehyde crosslinking—TESBA enables a direct, one‑step carboxylation that eliminates the need for toxic aldehyde reagents and reduces processing time [1]. Substituting TESBA with alternative silanes without empirical validation risks compromising both the quantitative surface chemistry and the functional outcomes detailed in the evidence below.

Quantitative Differentiation of 4-(Triethoxysilyl)butanoic Acid Against In‑Class and Cross‑Class Comparators


Superior Limit of Detection (LOD) vs. APTES/Glutaraldehyde Workflow in IgG Biosensing

In a direct comparative study on titanium dioxide (TiO₂) substrates, TESBA monolayers enabled a significantly lower limit of detection for human IgG than the conventional two‑step method using (3‑aminopropyl)triethoxysilane (APTES) followed by glutaraldehyde (GA) crosslinking [1]. The detection limit was measured via a dual‑grating coupler waveguide biosensor [1].

Biosensor surface chemistry Antibody immobilization TiO₂ self‑assembled monolayers

Process Simplification: One‑Step Carboxylation vs. Two‑Step APTES/GA Protocol with Statistical Significance

Statistical analysis (t‑test) of the same TiO₂ biosensor study confirmed that the modification effect achieved with TESBA was significantly superior to that obtained with APTES followed by GA [1]. The detection effects were statistically indistinguishable, confirming that TESBA matches the analytical performance of the established method while reducing the number of reaction steps [1].

Surface functionalization efficiency Process optimization TiO₂ modification

Enzyme Immobilization Efficiency in Proteomic Workflows: TESBA vs. TESB

In an automated proteomics study, TESBA was compared with its aldehyde analog 4‑triethoxysilylbutyraldehyde (TESB) for enzyme coupling onto silica particles and capillaries [1]. TESBA functionalization enabled enzyme immobilization efficiency of 51 ± 8% [1].

Immobilized enzyme reactors Bottom‑up proteomics Silica capillary functionalization

Rapid In‑Situ Digestion Performance in Immobilized Enzyme Microreactors (IMERs)

TESBA was used to functionalize the inner wall of a silica capillary while simultaneously coupling trypsin, creating an immobilized enzyme microreactor (IMER) [1]. Digestion of bovine serum albumin (BSA) under flow conditions achieved 33–40% primary sequence coverage within 15 minutes [1].

LC‑MS/MS sample preparation Silica capillary IMER Proteomics workflow acceleration

Spacer‑Arm Flexibility Advantage Over Short‑Chain Carboxyethylsilanetriol

The four‑carbon alkyl spacer in TESBA provides greater conformational flexibility than the two‑carbon linker in carboxyethylsilanetriol (CEST), which can reduce steric hindrance and improve accessibility of tethered ligands to bulky binding partners [1]. While direct comparative grafting data are not available for these two compounds, class‑level understanding of silane monolayer formation supports the expectation of higher effective surface carboxyl density and better biomolecule orientation with TESBA .

Monolayer architecture Biomolecule orientation Surface grafting density

Optimal Use Cases for 4-(Triethoxysilyl)butanoic Acid Based on Empirically Validated Performance


One‑Step Carboxylation of TiO₂ and Metal Oxide Surfaces for Label‑Free Biosensors

Leverage TESBA to create self‑assembled monolayers on TiO₂, SiO₂, or Al₂O₃ substrates for direct, glutaraldehyde‑free immobilization of capture antibodies [1]. This approach is validated to improve detection limits by >13% compared to traditional APTES/GA methods while eliminating toxic reagents and reducing processing steps [1]. The process is particularly suited for waveguide‑based and surface plasmon resonance (SPR) biosensor manufacturing.

Silica Capillary and Microfluidic Channel Functionalization for High‑Throughput Proteomics

Use TESBA as a dual‑function silane: it simultaneously silanates the silica surface and couples enzymes (e.g., trypsin, pepsin) via EDC/NHS chemistry to create immobilized enzyme microreactors [2]. Empirical data show 33–40% BSA sequence coverage in as little as 15 minutes, enabling a ~50‑fold acceleration over traditional in‑gel digestion workflows [2]. This scenario is ideal for automated LC‑MS/MS sample preparation platforms.

Carboxyl‑Terminated Monolayers on Silica Particles for Enzyme Immobilization and Affinity Chromatography

Apply TESBA to functionalize silica or mesoporous silica particles for covalent enzyme immobilization, achieving 51 ± 8% immobilization efficiency under automated conditions [2]. The resulting immobilized enzyme particles (IEPs) exhibit robustness, reusability, and compatibility with 96‑well plate formats, reducing enzyme waste and enabling flexible, high‑throughput screening of different enzyme‑coupler combinations [2].

Surface Engineering of Nanoparticles for Targeted Drug Delivery and Diagnostic Conjugation

Employ TESBA to introduce carboxyl groups onto silica, titanium dioxide, or iron oxide nanoparticles without requiring a subsequent crosslinking step [1]. The 4‑carbon spacer provides sufficient distance from the nanoparticle surface to minimize steric hindrance when conjugating large targeting ligands or therapeutic payloads [REFS-1, REFS-3]. This one‑step functionalization is advantageous for GMP manufacturing environments where process simplicity and reproducibility are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Triethoxysilyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.